molecular formula C12H15BrN2O B3146625 N-(3-bromophenyl)piperidine-1-carboxamide CAS No. 60465-16-9

N-(3-bromophenyl)piperidine-1-carboxamide

Cat. No.: B3146625
CAS No.: 60465-16-9
M. Wt: 283.16 g/mol
InChI Key: KBONEZFRFNOEGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)piperidine-1-carboxamide: is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromophenyl group attached to the piperidine ring via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(3-bromophenyl)piperidine-1-carboxamide typically begins with commercially available starting materials such as 3-bromophenylamine and piperidine-1-carboxylic acid.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, and at temperatures ranging from room temperature to reflux conditions, depending on the specific reagents and solvents used.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-bromophenyl)piperidine-1-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

Chemistry:

  • N-(3-bromophenyl)piperidine-1-carboxamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

  • This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

Industry:

  • This compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The piperidine ring provides structural stability and contributes to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

  • N-(3-bromophenyl)pyridine-3-carboxamide
  • N-(3-chlorophenyl)piperidine-1-carboxamide
  • N-(4-bromophenyl)piperidine-1-carboxamide

Comparison:

  • N-(3-bromophenyl)piperidine-1-carboxamide vs. N-(3-bromophenyl)pyridine-3-carboxamide: The presence of a piperidine ring in the former provides different pharmacokinetic properties compared to the pyridine ring in the latter.
  • This compound vs. N-(3-chlorophenyl)piperidine-1-carboxamide: The bromine atom in the former can lead to different reactivity and binding affinity compared to the chlorine atom in the latter.
  • This compound vs. N-(4-bromophenyl)piperidine-1-carboxamide: The position of the bromine atom (meta vs. para) can influence the compound’s electronic properties and biological activity.

Properties

IUPAC Name

N-(3-bromophenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c13-10-5-4-6-11(9-10)14-12(16)15-7-2-1-3-8-15/h4-6,9H,1-3,7-8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBONEZFRFNOEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)piperidine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)piperidine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-bromophenyl)piperidine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3-bromophenyl)piperidine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-bromophenyl)piperidine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-bromophenyl)piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.